molecular formula C18H21NO4 B5175509 Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate

Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate

Cat. No.: B5175509
M. Wt: 315.4 g/mol
InChI Key: KSJKKZIFUIBWPY-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate is a hybrid organic compound combining the rigid adamantane scaffold with a 4-nitrophenyl substituent and a methyl ester group. The adamantane core provides exceptional thermal and chemical stability, while the 4-nitrophenyl moiety introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution and redox reactions. Its synthesis typically involves esterification of adamantane-1-carboxylic acid derivatives followed by nitrophenyl group introduction via coupling or electrophilic substitution reactions .

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-23-16(20)18-9-12-6-13(10-18)8-17(7-12,11-18)14-2-4-15(5-3-14)19(21)22/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJKKZIFUIBWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-nitrophenyl)adamantane-1-carboxylate typically involves the reaction of 3-(4-nitrophenyl)adamantane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-(4-nitrophenyl)adamantane-1-carboxylic acid+methanolcatalystmethyl 3-(4-nitrophenyl)adamantane-1-carboxylate+water\text{3-(4-nitrophenyl)adamantane-1-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3-(4-nitrophenyl)adamantane-1-carboxylic acid+methanolcatalyst​methyl 3-(4-nitrophenyl)adamantane-1-carboxylate+water

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of 3-(4-nitrophenyl)adamantane-1-carboxylic acid.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrophenyl)adamantane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from the interplay of its substituents. Key structural analogues include:

Compound Name Substituents Key Differences Biological/Physical Properties References
N-(4-Nitrophenyl)adamantane-1-carboxamide Carboxamide group at C1; 4-nitrophenyl at N-position Ester (target) vs. amide group; alters solubility and hydrogen-bonding capacity Higher cytotoxicity (IC50: ~5 µg/mL) compared to 2-nitro isomers
N-(3-Nitrophenyl)adamantane-1-carboxamide Carboxamide group at C1; 3-nitrophenyl at N-position Nitro group position (meta vs. para) influences electronic and steric effects Moderate antimicrobial activity; lower cytotoxicity than 4-nitro derivative
Methyl 3-(Phenylthio)adamantane-1-carboxylate Phenylthio group at C3; methyl ester at C1 Thioether vs. nitrophenyl; reduced electron-withdrawing effects White solid; potential as a sulfur-containing building block
1-(4-Ethyl-3-Nitrophenyl)adamantane Ethyl group at C4; 3-nitrophenyl at C1 Lack of ester group; ethyl adds steric bulk Enhanced hydrophobic interactions; limited solubility in polar solvents
N-(4-Nitrophenyl)-3-phenyladamantane-1-carboxamide Phenyl at C3; carboxamide at C1; 4-nitrophenyl at N-position Additional phenyl group increases steric hindrance Molecular weight: 376.456 g/mol; potential for CNS-targeted activity

Key Findings

Positional Isomerism : The 4-nitrophenyl group in the target compound enhances cytotoxicity compared to its 2- and 3-nitro isomers due to stronger electron-withdrawing effects and optimized binding to biological targets .

Functional Group Impact: Ester vs. Amide: The methyl ester group improves metabolic stability compared to carboxamide derivatives, which may undergo enzymatic hydrolysis . Thioether vs.

Steric and Electronic Effects :

  • The 3-phenyl substitution in N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide introduces steric bulk, which may limit binding to flat enzymatic active sites but improve selectivity for hydrophobic pockets .
  • Ethyl substitution in 1-(4-ethyl-3-nitrophenyl)adamantane increases hydrophobicity, affecting solubility and bioavailability .

Physicochemical Properties

  • Solubility : The nitro group reduces aqueous solubility compared to acetyl or methyl-substituted analogues, necessitating formulation adjustments for in vivo studies .
  • Thermal Stability : The adamantane core ensures high thermal stability (decomposition >250°C), comparable to other adamantane derivatives .

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